1-Ethyl-2-methylpiperidine
Overview
Description
1-Ethyl-2-methylpiperidine is a heterocyclic organic compound with the molecular formula C₈H₁₇N. It belongs to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperidine with ethyl halides under basic conditions. Another method includes the reductive amination of 2-methylpiperidine with acetaldehyde followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using ethyl chloride or ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Ethyl-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for various receptors, modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
2-Methylpiperidine: Lacks the ethyl group, leading to different chemical and biological properties.
1-Ethylpiperidine: Lacks the methyl group, affecting its reactivity and applications.
Piperidine: The parent compound without any substituents, used widely in organic synthesis.
Uniqueness: 1-Ethyl-2-methylpiperidine is unique due to the presence of both ethyl and methyl groups, which influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activities .
Properties
IUPAC Name |
1-ethyl-2-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDBCEHWHJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902914 | |
Record name | NoName_3490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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